molecular formula C9H8Cl2O B8496060 1-[(2,2-Dichloroethenyl)oxy]-3-methylbenzene CAS No. 6716-47-8

1-[(2,2-Dichloroethenyl)oxy]-3-methylbenzene

Cat. No. B8496060
Key on ui cas rn: 6716-47-8
M. Wt: 203.06 g/mol
InChI Key: RZAQFIQNCOQIGP-UHFFFAOYSA-N
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Patent
US04091110

Procedure details

By a metallic reductive dehydrohalogenation method. 1(3-tolyloxy)-2,2,2-trichloroethyl acetate (14.2 g) was dissolved in glacial acetic acid (40 ml) and zinc dust (3.6 g) was slowly added to the solution with stirring at the ambient temperature. The temperature rose to 60° C in response to the exothermic reaction which occurred, after which the mixture was heated at 50°-60° C for 4 hours. The mixture was filtered and the filtrate poured in an excess of water and extracted with chloroform. The extracts were washed twice with water, with saturated sodium bicarbonate solution, and finally with water. After drying the chloroform extracts over anhydrous magnesium sulphate, the solvent was removed by evaporation under reduced pressure and the residual oil distilled to yield crude 3-tolyl 2,2-dichlorovinyl ether, collected as a fraction boiling at 92°-95° C/0.3 mm, which was redistilled and the fraction boiling at 84° C/0.2 mm Hg collected.
Name
1(3-tolyloxy)-2,2,2-trichloroethyl acetate
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
3.6 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[CH:5]([O:10][C:11]1[CH:12]=[C:13]([CH3:17])[CH:14]=[CH:15][CH:16]=1)[C:6](Cl)([Cl:8])[Cl:7])(=O)C>C(O)(=O)C.[Zn]>[Cl:7][C:6]([Cl:8])=[CH:5][O:10][C:11]1[CH:12]=[C:13]([CH3:17])[CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
1(3-tolyloxy)-2,2,2-trichloroethyl acetate
Quantity
14.2 g
Type
reactant
Smiles
C(C)(=O)OC(C(Cl)(Cl)Cl)OC=1C=C(C=CC1)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
3.6 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at the ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The temperature rose to 60° C in response to the exothermic reaction which
TEMPERATURE
Type
TEMPERATURE
Details
after which the mixture was heated at 50°-60° C for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
ADDITION
Type
ADDITION
Details
the filtrate poured in an excess of water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The extracts were washed twice with water, with saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the chloroform
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residual oil distilled

Outcomes

Product
Name
Type
product
Smiles
ClC(=COC=1C=C(C=CC1)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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